Zalunfiban (dihydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RUC-4 (dihydrochloride) involves several steps, starting from the appropriate precursor molecules. The key steps include the formation of the core structure, followed by functionalization to introduce the necessary chemical groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of RUC-4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
RUC-4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives of RUC-4 (dihydrochloride) .
Scientific Research Applications
RUC-4 (dihydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
RUC-4 (dihydrochloride) exerts its effects by binding to the αIIbβ3 integrin receptor on the surface of platelets. This binding inhibits the interaction of the receptor with fibrinogen, thereby preventing platelet aggregation. The molecular targets involved include the αIIbβ3 integrin receptor and the downstream signaling pathways that mediate platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
RUC-2: Another αIIbβ3 antagonist, but RUC-4 is more potent and has better solubility in aqueous solutions.
Tirofiban: A non-peptide αIIbβ3 antagonist used clinically, but RUC-4 has a faster onset of action and is designed for subcutaneous administration.
Eptifibatide: A cyclic peptide αIIbβ3 antagonist, but RUC-4 offers advantages in terms of ease of administration and rapid onset of action.
Uniqueness of RUC-4 (dihydrochloride)
RUC-4 (dihydrochloride) stands out due to its high potency, rapid onset of action, and suitability for subcutaneous administration. These properties make it a promising candidate for first-point-of-medical-contact treatment for STEMI and other thrombotic conditions .
Properties
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRCFLSNUIMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N8O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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